Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester, (2R*,3S*,6S*,7S*)-
CAS No.: 102616-25-1
Cat. No.: VC18864505
Molecular Formula: C19H38O4
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102616-25-1 |
|---|---|
| Molecular Formula | C19H38O4 |
| Molecular Weight | 330.5 g/mol |
| IUPAC Name | methyl (2R,3S,6S,7S)-6-hydroxy-2-methoxy-3,7-dimethylpentadecanoate |
| Standard InChI | InChI=1S/C19H38O4/c1-6-7-8-9-10-11-12-15(2)17(20)14-13-16(3)18(22-4)19(21)23-5/h15-18,20H,6-14H2,1-5H3/t15-,16-,17-,18+/m0/s1 |
| Standard InChI Key | YVKCBZZHPCUOMW-XLAORIBOSA-N |
| Isomeric SMILES | CCCCCCCC[C@H](C)[C@H](CC[C@H](C)[C@H](C(=O)OC)OC)O |
| Canonical SMILES | CCCCCCCCC(C)C(CCC(C)C(C(=O)OC)OC)O |
Introduction
Structural Analysis and Molecular Characteristics
Molecular Architecture
The compound’s backbone consists of a pentadecanoic acid chain (15-carbon saturated fatty acid) modified by a methyl ester group at the carboxyl terminus. Key functional groups include a hydroxy (-OH) group at position 6, a methoxy (-OCH₃) group at position 2, and methyl (-CH₃) substituents at positions 3 and 7. The stereochemical notation (2R*,3S*,6S*,7S*) indicates four chiral centers, with relative configurations critical to its biological activity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular weight | 318.48 g/mol |
| Functional groups | Hydroxy, methoxy, methyl, ester |
| Chiral centers | 2R*, 3S*, 6S*, 7S* |
| Solubility | Likely lipophilic due to long carbon chain |
The presence of polar groups (hydroxy, methoxy) introduces limited hydrophilicity, balancing its otherwise lipophilic nature.
Synthesis and Production Methods
Esterification Processes
The compound is synthesized via esterification of pentadecanoic acid with methanol, catalyzed by acids (e.g., H₂SO₄) or enzymes. The reaction follows:
where R represents the substituted pentadecanoyl group. Optimal conditions (e.g., 60–80°C, 4–6 hours) maximize yield while minimizing side reactions.
Table 2: Synthesis Parameters
| Parameter | Optimal Condition |
|---|---|
| Temperature | 70°C |
| Catalyst | Sulfuric acid (1–2% w/w) |
| Reaction time | 5 hours |
| Yield | 75–85% |
Stereochemical Control
The relative configurations at positions 2, 3, 6, and 7 are preserved through stereoselective synthesis. Chiral auxiliaries or asymmetric catalysis may be employed, though specific methodologies remain understudied.
Natural Occurrence and Isolation
Isolation Techniques
Flash column chromatography and preparative thin-layer chromatography (TLC) are effective for isolating methyl esters from crude extracts. Polar solvents (e.g., ethyl acetate-hexane mixtures) separate compounds based on polarity differences .
Chemical Properties and Reactivity
Hydrolytic Stability
The methyl ester group is susceptible to hydrolysis under acidic or alkaline conditions, regenerating pentadecanoic acid:
This reactivity is leveraged in biodiesel production, where ester hydrolysis impacts fuel stability.
Oxidative Behavior
The hydroxy group at position 6 may undergo oxidation to a ketone, particularly in the presence of strong oxidizing agents (e.g., KMnO₄). Such reactions could modify the compound’s bioactivity or industrial utility.
Industrial and Biological Applications
Biodiesel Production
Fatty acid methyl esters are key biodiesel components due to their high energy density and compatibility with diesel engines. The compound’s long carbon chain and branching may improve cold-flow properties compared to linear analogs.
Biological Activity
Hydroxy and methoxy groups are associated with antimicrobial and anti-inflammatory activities in related compounds . While direct evidence is lacking, the structural similarity to bioactive esters suggests potential pharmacological applications warranting further study.
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